N-Desmethyl Tamoxifen-d5 is a deuterated derivative of N-Desmethyl Tamoxifen, a significant metabolite of Tamoxifen, which is widely used in the treatment of estrogen receptor-positive breast cancer. The compound is primarily utilized in pharmacological research to study the metabolism and pharmacokinetics of Tamoxifen and its metabolites. N-Desmethyl Tamoxifen-d5 retains the structural characteristics of its parent compound but includes five deuterium atoms, which enhance its stability and facilitate its detection in various analytical methods.
N-Desmethyl Tamoxifen-d5 is synthesized from Tamoxifen through metabolic pathways involving cytochrome P450 enzymes. Its synthesis can also be achieved through chemical methods that incorporate deuterium into the molecular structure, providing a means to trace the compound in biological systems.
N-Desmethyl Tamoxifen-d5 falls under the classification of selective estrogen receptor modulators (SERMs). It is categorized as a pharmaceutical compound with applications in oncology and pharmacokinetic studies.
The synthesis of N-Desmethyl Tamoxifen-d5 can be achieved through several methods, including:
The synthesis typically employs liquid chromatography for purification, ensuring that the final product meets required specifications for purity and isotopic composition. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are crucial for confirming the structural integrity and isotopic labeling of the compound.
The molecular formula of N-Desmethyl Tamoxifen-d5 is , with a molecular weight of approximately 378.5 g/mol. The structure features:
The deuterated positions enhance the compound's mass spectral properties, allowing for improved differentiation from non-deuterated analogs during analysis.
N-Desmethyl Tamoxifen-d5 undergoes several metabolic reactions similar to those of its parent compound, including:
Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to study these reactions quantitatively, providing insights into metabolic pathways and kinetics.
N-Desmethyl Tamoxifen-d5 acts as a selective estrogen receptor modulator by binding to estrogen receptors in target tissues, influencing gene expression related to cell proliferation and apoptosis. The mechanism involves:
Studies indicate that variations in metabolic pathways significantly affect therapeutic outcomes in patients undergoing treatment with Tamoxifen, underscoring the importance of understanding metabolites like N-Desmethyl Tamoxifen-d5.
Relevant analyses include melting point determination and spectral analysis (NMR, IR) to confirm chemical structure and purity.
N-Desmethyl Tamoxifen-d5 has several scientific applications:
Tamoxifen undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, producing metabolites with varying anti-estrogenic activities. The primary pathway involves:
Endoxifen and 4-hydroxytamoxifen exhibit 30–100-fold greater ER antagonism than the parent drug, making their concentrations critical determinants of therapeutic efficacy [8]. However, inter-individual variability in CYP2D6 activity—due to genetic polymorphisms or drug-drug interactions (e.g., with SSRIs)—can reduce endoxifen generation by up to 75%, compromising treatment response [2] [5]. Consequently, quantifying NDT and its derivatives is essential for pharmacokinetic optimization.
Table 2: Metabolic Conversion Ratios of Tamoxifen and Key Metabolites
Analyte | Relative Serum Concentration* (ng/mL) | ER Binding Affinity (vs. Tamoxifen) |
---|---|---|
Tamoxifen (TAM) | 20–307 | 1× |
N-Desmethyl Tamoxifen (NDT) | 25–530 | 1× |
4-Hydroxy Tamoxifen (4OHT) | 0.22–200 | 30× |
Endoxifen (ENDO) | 0.32–19 | 100× |
*Data from patients receiving 20 mg/day tamoxifen [5] [8]
The structural similarity between N-desmethyl tamoxifen-d5 and its endogenous counterpart makes it indispensable for bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its applications include:
In LC-MS/MS workflows, deuterated internal standards correct for:
For example, in formalin-fixed paraffin-embedded (FFPE) tissue analysis, adding N-desmethyl tamoxifen-d5 during deparaffinization achieves 85–90% recovery of target analytes, with inter-assay precision <9% [5].
N-desmethyl tamoxifen-d5 enables precise determination of clinically relevant metabolite thresholds:
A validated UPLC-MS/MS method using N-desmethyl tamoxifen-d5 achieves linear quantification of NDT from 4–2,000 ng/g in tissues and 1–500 ng/mL in plasma, with accuracies of 81–106% [5] [6]. This sensitivity is critical for detecting non-adherence or metabolic deficiencies in tamoxifen-treated patients.
Table 3: Performance Metrics of LC-MS/MS Methods Using N-Desmethyl Tamoxifen-d5
Parameter | Plasma Assay [6] | FFPE Tissue Assay [5] |
---|---|---|
Linear Range for NDT | 1–500 ng/mL | 4–2,000 ng/g |
Intra-Assay Precision (%RSD) | <8% | <9% |
Inter-Assay Precision (%RSD) | <11% | <9% |
Accuracy | 85–115% | 81–106% |
Lower Limit of Quantification | 1 ng/mL (NDT) | 4 ng/g (NDT) |
Deuterium labeling provides specific benefits unmatched by structural analogs:
These properties establish N-desmethyl tamoxifen-d5 as the gold standard for tamoxifen metabolite monitoring in clinical pharmacokinetics and therapeutic drug management.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7